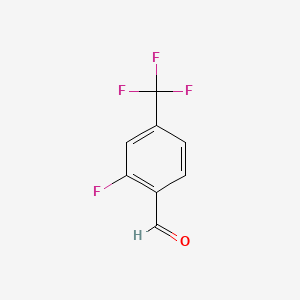

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEHNXLFIGPWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335113 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89763-93-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89763-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-(trifluoromethyl)benzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its effective use as a critical building block in modern organic synthesis.

Introduction: A Key Fluorinated Building Block

This compound is a disubstituted aromatic aldehyde, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties that enhance its utility as a synthetic intermediate.[1][2] The trifluoromethyl group, a bioisostere for chlorine, increases lipophilicity and metabolic stability, while the ortho-fluoro substituent modulates the reactivity of the aldehyde and the aromatic ring.[2] These features make it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents.[3] This guide will delve into the core physical properties that define its behavior and handling in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundational step for any successful research endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 89763-93-9 | [1][4] |

| Molecular Formula | C₈H₄F₄O | [4] |

| Molecular Weight | 192.11 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [4] |

| SMILES String | Fc1cc(ccc1C=O)C(F)(F)F | [5] |

The molecular structure, characterized by an aldehyde group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring, is visualized below.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its state, handling requirements, and appropriate purification methods. This compound is typically supplied as a colorless to light yellow liquid.[1][6]

| Property | Value | Significance & Experimental Insight |

| Appearance | Clear colorless to light yellow liquid | [1][6] |

| Boiling Point | 118-119 °C (lit.) | [1] |

| Density | 1.41 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.45 (lit.) | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Solubility | Not specified | Inferred to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. Its solubility in water is expected to be low. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The combination of fluorine and trifluoromethyl groups creates distinctive spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton and the three aromatic protons.

-

Aldehyde Proton (CHO): Expected as a singlet or a finely split multiplet around δ 9.8-10.5 ppm.

-

Aromatic Protons (Ar-H): Three distinct multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The coupling with both ¹⁹F nuclei (the ortho-F and the para-CF₃) will result in complex splitting patterns (e.g., doublet of doublets, triplets of doublets).

-

-

¹⁹F NMR: This is particularly informative for fluorinated compounds.

-

Trifluoromethyl Group (-CF₃): A sharp singlet is expected around δ -63 ppm.[7]

-

Aromatic Fluorine (Ar-F): A multiplet corresponding to the single fluorine atom on the ring.

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals, including the aldehyde carbonyl carbon (δ > 185 ppm) and carbons directly bonded to fluorine, which will exhibit large C-F coupling constants.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹. The electron-withdrawing nature of the fluorine substituents typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.

-

C-F Stretches: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 192.[8]

-

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of a hydrogen radical (-H, M-1). The presence of the stable trifluoromethyl group will also influence the fragmentation pattern.[9]

Caption: Standard workflow for the analytical verification of the compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

5.1 Hazard Profile

This compound is classified as a hazardous substance.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

The signal word for this compound is "Warning" .[4]

5.2 Recommended Handling Protocol

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use an appropriate respirator with an organic vapor cartridge.

-

-

Avoiding Ignition: Keep away from heat, sparks, and open flames.[11] Use non-sparking tools for transfers.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

5.3 Storage

Proper storage is essential to maintain the compound's integrity.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly sealed to prevent moisture ingress and potential oxidation.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Applications in Synthesis and Drug Discovery

The unique electronic properties of this compound make it a powerful intermediate. The electron-withdrawing effects of the F and CF₃ groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is advantageous in reactions such as:

-

Wittig reactions

-

Reductive aminations

-

Grignard reactions

-

Aldol condensations

In drug discovery, the incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a larger molecule is a well-established strategy to improve its pharmacokinetic profile, including metabolic stability and membrane permeability.[2][12] Fluorinated compounds are prevalent in FDA-approved drugs, highlighting the importance of building blocks like this one.[13]

Caption: Synthetic utility derived from the compound's core properties.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

Synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a pivotal intermediate in modern medicinal chemistry and materials science.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the underlying chemical principles and strategic considerations that govern these syntheses. We will dissect the most prevalent and effective methodologies, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms. This guide is grounded in authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Strategic Value of a Fluorinated Benzaldehyde

In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established paradigm for enhancing molecular properties.[3][4] The trifluoromethyl group (-CF₃) and fluorine atoms can profoundly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[3] this compound (CAS No: 89763-93-9) has emerged as a particularly valuable building block due to its unique trifunctional substitution pattern.

The aldehyde group offers a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems.[1] The presence of both a fluorine atom and a trifluoromethyl group creates a highly electron-deficient aromatic ring, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophilic addition.[1] This electronic nature is a critical factor in designing synthetic routes and predicting reactivity. This guide will focus on elucidating the most effective methods for constructing this high-value intermediate.

Synthetic Blueprint: Retrosynthetic Analysis and Strategic Overview

The logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The most logical disconnections are at the formyl group (C-CHO bond), suggesting a formylation reaction as the final step.

Figure 1: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies:

-

Formylation of 1-Fluoro-3-(trifluoromethyl)benzene : This is the most direct and widely adopted strategy, leveraging a readily available starting material.[5] The core challenge lies in achieving regioselective formylation at the C2 position, ortho to the fluorine atom.

-

Halogen Exchange : An alternative involves the nucleophilic substitution of a halogen (like chlorine) with fluoride on a pre-formed benzaldehyde scaffold. While feasible, this "halex" reaction often requires harsh conditions and may be lower yielding.[6]

Given its efficiency and practicality, this guide will focus primarily on the formylation of 1-Fluoro-3-(trifluoromethyl)benzene.

Core Methodology: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) stands as the premier strategy for the regioselective synthesis of this compound. This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate that can be trapped by an electrophile.[7]

Expertise & Causality: In this specific synthesis, the fluorine atom serves as the directing group. Although fluorine is only a moderately powerful DMG compared to amides or carbamates, its ability to coordinate with lithium, combined with the inductive electron-withdrawing effect that increases the acidity of the adjacent C-H bond, is sufficient to direct the lithiation exclusively to the C2 position. The reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions or loss of regioselectivity.[8][9]

Experimental Protocol: DoM and Formylation

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-Fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Aging: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.

-

Formylation (Quench): Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. A slight exotherm may be observed.

-

Warm-up and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Introduction: The Structural Significance of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Multinuclear NMR Analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This compound is a key aromatic building block in modern medicinal and agricultural chemistry.[1][2] Its molecular architecture, featuring an aldehyde functional group and two distinct fluorine-containing substituents—a single fluorine atom and a trifluoromethyl group—imparts unique electronic properties and reactivity.[1] These features make it a valuable intermediate for synthesizing complex, biologically active molecules such as kinase inhibitors.[3]

Given the isomeric possibilities and the subtle electronic effects that govern its reactivity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose. This guide provides a comprehensive, field-tested approach to the complete NMR analysis of this compound, moving from fundamental 1D experiments to advanced 2D correlations. We will explore not only the acquisition of data but the causal logic behind spectral interpretation, focusing on the interplay of chemical shifts and spin-spin couplings across ¹H, ¹⁹F, and ¹³C nuclei.

Part 1: Foundational 1D NMR Analysis

The first step in structural elucidation involves acquiring and interpreting one-dimensional ¹H, ¹⁹F, and ¹³C NMR spectra. The presence of multiple NMR-active nuclei (¹H, ¹⁹F, ¹³C) provides a rich dataset for cross-validation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a direct view of the aldehydic and aromatic protons. The powerful electron-withdrawing nature of the aldehyde, C2-fluoro, and C4-trifluoromethyl groups significantly deshields all protons, shifting them downfield.

-

Aldehyde Proton (H-α): This proton is highly deshielded due to the anisotropic effect of the C=O bond and the overall electron-poor nature of the ring. It is expected to appear as a sharp singlet or a very finely split multiplet far downfield, typically above 10 ppm.

-

Aromatic Protons (H-3, H-5, H-6): These three protons reside in a complex spin system, coupled to each other and to the fluorine nuclei. Their chemical shifts and multiplicities are dictated by their positions relative to the substituents. We can predict their appearance based on established coupling constant magnitudes.[4]

Table 1: Predicted ¹H NMR Parameters for this compound

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-α (CHO) | 10.1 - 10.4 | d | ⁴J(Hα-F2) ≈ 1-2 Hz |

| H-6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F2) ≈ 5-7 Hz |

| H-5 | 7.7 - 7.9 | ddd | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz, ⁵J(H5-CF3) ≈ 3-4 Hz |

| H-3 | 7.6 - 7.8 | dd | ³J(H3-F2) ≈ 9-10 Hz, ⁴J(H3-H5) ≈ 2-3 Hz |

Note: Predicted values are based on analogous structures and general principles. Actual values may vary based on solvent and concentration.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity, 100% natural abundance, and a wide chemical shift range that minimizes signal overlap.[5][6][7][8] The molecule presents two distinct fluorine environments.

-

Trifluoromethyl Group (-CF₃): The CF₃ group at the C4 position is expected to appear in the typical range for aryl-CF₃ groups, around -60 to -65 ppm relative to CFCl₃.[9][10] It will be split into a triplet by the two meta protons (H-3 and H-5), assuming their coupling is resolved.

-

Aromatic Fluorine (-F): The single fluorine at the C2 position will appear at a much more shielded (upfield) position, characteristic of aryl fluorides, typically between -100 and -125 ppm.[9] Its signal will be a complex multiplet due to couplings with H-3, H-6, and potentially a long-range coupling to the CF₃ group.

Table 2: Predicted ¹⁹F NMR Parameters for this compound

| Fluorine Position | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J) in Hz |

| C4-CF₃ | -63 to -65 | t | ⁵J(F-H3) ≈ ⁵J(F-H5) ≈ 3-4 Hz |

| C2-F | -110 to -120 | ddd | ³J(F-H3) ≈ 9-10 Hz, ⁴J(F-H6) ≈ 5-7 Hz, ⁵J(F-H5) ≈ 1-2 Hz |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals the carbon framework. A key feature is the splitting of carbon signals into multiplets due to C-F J-coupling, which provides definitive evidence for the proximity of carbon atoms to fluorine substituents.[11] The magnitude of the J-coupling is dependent on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).[4][12]

-

Carbonyl Carbon (C=O): Appears far downfield, typically >185 ppm. It may show a small coupling to the C2-F (³JCF).

-

Aromatic Carbons: Their chemical shifts are influenced by substituent effects. Carbons directly bonded to fluorine (C-2) or the CF₃ group (C-4) will exhibit large ¹JCF couplings and appear as quartets or doublets, respectively. Other aromatic carbons will show smaller, longer-range couplings.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a large quartet by the three directly attached fluorine atoms (¹JCF ≈ 270-275 Hz) and is often found in the aromatic region.[13]

Table 3: Predicted ¹³C NMR Parameters for this compound

| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |

| C-α (CHO) | 186 - 189 | d | ³J(C-F2) ≈ 3-5 Hz |

| C-1 | 125 - 128 | d | ²J(C-F2) ≈ 15-20 Hz |

| C-2 | 162 - 165 | d | ¹J(C-F2) ≈ 260-270 Hz |

| C-3 | 118 - 121 | d | ²J(C-F2) ≈ 20-25 Hz |

| C-4 | 135 - 138 | q | ²J(C-CF3) ≈ 30-35 Hz |

| C-5 | 124 - 127 | q | ³J(C-CF3) ≈ 3-5 Hz |

| C-6 | 133 - 136 | d | ³J(C-F2) ≈ 8-10 Hz |

| C F₃ | 121 - 124 | q | ¹J(C-F) ≈ 271-275 Hz |

Part 2: Experimental Design & Protocols

Acquiring high-quality, unambiguous data requires careful experimental setup.

Sample Preparation Protocol

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common first choice. For temperature-dependent studies or improved resolution, acetone-d₆ or DMSO-d₆ can be used.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Referencing: The solvent peak is typically used as a primary reference for ¹H and ¹³C spectra (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F NMR, an external or internal standard like CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) is required for accurate chemical shift calibration.[10]

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The logical flow of experiments is crucial for efficient and complete structural assignment.

References

- 1. innospk.com [innospk.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | CAS#:89763-93-9 | Chemsrc [chemsrc.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. azom.com [azom.com]

- 6. biophysics.org [biophysics.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive analysis of the mass spectrometry data for 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quality control of complex organic molecules.

Introduction to this compound

This compound, with the molecular formula C₈H₄F₄O, is a substituted aromatic aldehyde. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts unique chemical properties and reactivity.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89763-93-9 | [1][2][3] |

| Molecular Formula | C₈H₄F₄O | [1][3] |

| Molecular Weight | 192.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-119 °C | [1][2] |

| Density | 1.41 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.45 | [2] |

Electron Ionization Mass Spectrometry (EI-MS) Data

The electron ionization mass spectrum of this compound provides a reproducible fragmentation pattern that serves as a fingerprint for its identification. The spectrum was obtained from the NIST Mass Spectrometry Data Center.[4]

Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 2: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 192 | ~60% | [M]⁺ |

| 191 | ~100% (Base Peak) | [M-H]⁺ |

| 163 | ~30% | [M-CHO]⁺ |

| 143 | ~15% | [M-CHO-HF]⁺ or [C₇H₃F₂]⁺ |

| 113 | ~10% | [C₆H₃F]⁺ |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (70 eV) follows logical pathways characteristic of substituted benzaldehydes.[5][6] The initial event is the removal of an electron to form the molecular ion (M⁺) at m/z 192.

The subsequent fragmentation is driven by the stability of the resulting ions and the nature of the substituents on the aromatic ring.

-

Formation of the [M-H]⁺ ion (m/z 191): The base peak in the spectrum is observed at m/z 191, corresponding to the loss of a hydrogen radical from the aldehyde group.[5] This is a very common and favorable fragmentation pathway for aromatic aldehydes, leading to the formation of a stable acylium ion.

-

Formation of the [M-CHO]⁺ ion (m/z 163): Another significant fragmentation pathway involves the cleavage of the formyl group (CHO•), resulting in the 2-fluoro-4-(trifluoromethyl)phenyl cation at m/z 163.[5]

-

Further Fragmentation: The fragment at m/z 163 can undergo further fragmentation, such as the loss of a neutral molecule of hydrogen fluoride (HF) to yield an ion at m/z 143. Alternatively, the loss of a CF₂ radical from the trifluoromethyl group could also contribute to ions in this region. The peak at m/z 113 likely corresponds to the loss of the trifluoromethyl group from the [M-CHO]⁺ ion.

The proposed fragmentation pathway is illustrated in the following diagram:

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility in various organic solvents. We delve into the molecular characteristics of the compound, predicting its behavior based on the interplay of its functional groups—aldehyde, fluoro, and trifluoromethyl—with different solvent classes. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method, a gold standard in the industry. For researchers engaged in process development, formulation, and medicinal chemistry, this guide serves as a foundational resource for informed solvent selection and the practical determination of solubility parameters.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (CAS No: 89763-93-9) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a building block for more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals, is well-established.[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for process optimization, ensuring reaction efficiency, and preventing precipitation issues that can complicate manufacturing processes.

This guide will provide researchers, scientists, and drug development professionals with a robust framework for approaching the solubility of this compound. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, and a practical, step-by-step methodology for its experimental determination.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₄O | [1][2] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.41 g/cm³ | [1] |

| Boiling Point | 118-119 °C | [1] |

| Flash Point | 110 °C (230 °F) | [1] |

| Refractive Index | ~1.45 | [1] |

The presence of a polar carbonyl group in the aldehyde function, combined with the highly electronegative fluorine atom and the lipophilic trifluoromethyl group, results in a molecule with a complex and nuanced solubility profile.[3][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound will be dictated by the balance of intermolecular forces between it and the solvent molecules.

The Role of Functional Groups

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This suggests good solubility in polar solvents.[5]

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases lipophilicity, which can enhance solubility in non-polar environments.[3][4] The C-F bond is also highly stable, making the group resistant to metabolic degradation.[3]

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. Due to the aldehyde's ability to accept hydrogen bonds, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between the solvent and the polar C=O and C-F bonds of the solute should lead to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring and the lipophilic trifluoromethyl group suggests that there will be some degree of solubility in these solvents through van der Waals forces. However, the polar aldehyde and fluoro groups will likely limit miscibility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7] It involves agitating an excess of the solute in the solvent for a prolonged period to ensure equilibrium is reached.

Experimental Workflow

The logical flow of the shake-flask method is depicted in the following diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a precisely measured volume or mass of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved liquid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a period to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the undissolved layer. Filtration through a solvent-compatible syringe filter (e.g., PTFE) can also be employed.

-

-

Quantification:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC). A calibration curve prepared with standards of known concentrations is required.

-

-

Calculation of Solubility:

-

Using the measured concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated supernatant.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide useful estimations of solubility.

The UNIFAC Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[8][9][10][11] By breaking down a molecule into its constituent functional groups, UNIFAC can estimate the interactions between different molecules in a solution and, consequently, predict solubility.[8][9][10][11] While the accuracy of such predictions can vary and may deviate from experimental values, they are invaluable for initial solvent screening and for gaining a theoretical understanding of a compound's solubility behavior.[8][10][12]

Conclusion

For definitive and accurate solubility data, which is crucial for process development and formulation, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable methodology for this purpose. By combining theoretical understanding with rigorous experimental work, researchers can effectively navigate the challenges of working with this important synthetic intermediate.

References

- 1. innospk.com [innospk.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.ul.ie [pure.ul.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Preamble: Understanding the Compound and Its Significance

2-Fluoro-4-(trifluoromethyl)benzaldehyde, identified by CAS Number 89763-93-9, is a fluorinated aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] With the molecular formula C₈H₄F₄O, its structure features both a fluoro and a trifluoromethyl group, which impart unique reactivity and make it a valuable building block in the development of novel pharmaceuticals and complex materials.[1] The electrophilicity of the aldehyde is enhanced by these electron-withdrawing fluorine substituents, making it highly useful for nucleophilic addition reactions.[1] Given its specialized role and inherent reactivity, a comprehensive understanding of its safety and handling protocols is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and, most importantly, the safety of laboratory personnel. This guide synthesizes critical data from authoritative sources to provide a field-proven framework for researchers and drug development professionals.

Hazard Identification and Mechanistic Risk Assessment

The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS). It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] The causality of these hazards is rooted in its chemical structure. The aldehyde functional group can react with biological nucleophiles, such as amine groups in proteins, leading to irritation. The fluorine substituents increase the compound's reactivity and potential for biological interaction.

-

Skin Irritation (H315): Upon contact, the compound can disrupt the lipid barrier of the skin, leading to redness, inflammation, and discomfort. Prolonged or repeated exposure may exacerbate this condition.[3]

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the liquid or its vapors can cause significant irritation, pain, and redness.[3] The cornea is sensitive to electrophilic aldehydes, and exposure can lead to reversible or, in severe cases, irreversible damage.

-

Respiratory Tract Irritation (STOT SE 3, H335): Inhalation of vapors or mists can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[3] This is particularly relevant given its boiling point and potential for aerosolization.

The assigned signal word is "Warning," indicating a moderate level of hazard.[2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the compound's physical properties is essential for designing safe experimental setups and anticipating its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 89763-93-9 | [1][4] |

| Molecular Formula | C₈H₄F₄O | [1][2][4] |

| Molecular Weight | 192.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 118-119 °C | [1] |

| Density | 1.41 g/mL at 25 °C | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Refractive Index (n20/D) | ~1.45 | [1] |

The Hierarchy of Controls: A Foundational Safety Paradigm

Effective risk management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This proactive approach systematically minimizes exposure potential.

References

Purity analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Purity Analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound (CAS No. 89763-93-9), a critical intermediate in the pharmaceutical and agrochemical industries.[1] The integrity of this compound is paramount, as impurities can significantly impact the safety, efficacy, and stability of downstream products. This document moves beyond standard protocols to deliver a nuanced, field-proven approach for researchers, quality control analysts, and drug development professionals. We will explore the synergistic use of chromatographic and spectroscopic techniques, elucidate the rationale behind methodological choices, and provide self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Compound and the Imperative for Purity

This compound is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O and a molecular weight of 192.11 g/mol .[1][2] Its unique electronic properties, conferred by the electron-withdrawing fluoro and trifluoromethyl groups, make it a highly reactive and valuable building block in organic synthesis.[1] However, the very reactivity that makes it useful also presents challenges in maintaining its purity. Impurities can arise from the synthetic route, subsequent degradation, or improper storage.

A robust analytical strategy is therefore not merely a quality control checkpoint but a foundational element of process understanding and product safety. This guide establishes a multi-faceted approach to identify and quantify potential impurities, ensuring that the material meets the stringent standards required for its intended applications.

Physicochemical Properties

A clear understanding of the analyte's properties is the cornerstone of method development.

| Property | Value | Source(s) |

| CAS Number | 89763-93-9 | [1][2] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 118-119 °C | [2] |

| Density | 1.41 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.45 | [2] |

The Analytical Workflow: A Multi-Technique Strategy

No single technique can provide a complete purity profile. An integrated workflow is essential for confident characterization. The strategy outlined below ensures both quantitative accuracy (Assay) and qualitative certainty (Impurity Identification).

Caption: Integrated workflow for the comprehensive purity analysis of the target compound.

Chromatographic Purity Assessment

Chromatography is the workhorse for purity determination, separating the main component from its impurities for quantification.

Gas Chromatography (GC) for Assay and Volatile Impurities

GC is the most frequently cited method for determining the assay of this compound, with commercial purities often specified at ≥98% or ≥99%.[1][4][5] Its suitability stems from the compound's volatility and thermal stability.

Causality Behind the Method: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points and subtle polarity differences. Flame Ionization Detection (FID) is the detector of choice due to its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for accurate area-percent quantification without needing response factors for every unknown impurity.

Experimental Protocol: GC-FID

-

Sample Preparation: Prepare a solution of ~10 mg/mL in a suitable solvent like acetone or ethyl acetate.

-

Instrumentation: A standard GC system with a capillary column and FID.

-

System Suitability Test (SST):

-

Inject the sample solution six times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%. The tailing factor should be between 0.8 and 1.5.

-

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate the purity using the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) × 100

-

Typical GC-FID Parameters

| Parameter | Recommended Setting | Rationale |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Industry standard for general-purpose separation of semi-volatile compounds. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Allows for separation of volatile solvents from the main peak and later-eluting impurities. |

| Injection | 1 µL, Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is excellent for assay, HPLC is superior for detecting non-volatile or thermally labile impurities, such as the potential oxidation product, 2-Fluoro-4-(trifluoromethyl)benzoic acid.[6]

Causality Behind the Method: Reversed-phase chromatography using a C18 column is the logical choice.[7] It separates molecules based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is tuned to provide optimal retention and resolution. UV detection is highly effective as the benzaldehyde moiety is a strong chromophore.[7] The detection wavelength should be set at the absorbance maximum (λmax) for maximum sensitivity.

Experimental Protocol: HPLC-UV

-

Sample Preparation: Prepare a solution of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

-

Instrumentation: An HPLC system with a UV detector.

-

System Suitability Test (SST):

-

Inject a standard solution five times.

-

Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%. Resolution between the main peak and any adjacent impurity should be ≥ 1.5.

-

-

Analysis: Inject the sample and standard solutions.

-

Quantification: Use an external standard of known concentration to quantify impurities against the main peak.

Typical HPLC-UV Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Versatile stationary phase for separating a wide range of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Provides good peak shape and retention. The acid suppresses ionization of potential acidic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~254 nm | Common wavelength for aromatic compounds, providing good sensitivity. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |

Spectroscopic Identification and Structural Confirmation

Spectroscopy provides orthogonal data to chromatography, confirming the identity of the main peak and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are indispensable.

-

¹H NMR: Will confirm the presence of the aldehyde proton (a singlet around δ 10.0 ppm) and the aromatic protons, whose splitting pattern will confirm the 1,2,4-substitution pattern.

-

¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[8] It will show two distinct signals: one for the single aromatic fluorine and another for the -CF₃ group. The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR excellent for distinguishing between isomers.[9][10]

-

¹³C NMR: Provides information on the carbon skeleton, confirming the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Coupling chromatography with MS (e.g., GC-MS) is the definitive method for impurity identification.[11][12] MS provides the molecular weight of a compound and its fragmentation pattern, which acts as a chemical fingerprint. For this compound, the molecular ion peak at m/z 192 would be expected, confirming the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming functional groups. The spectrum of this compound will exhibit characteristic absorption bands:

-

Aldehyde C-H Stretch: Two weak bands around 2850-2750 cm⁻¹.[13]

-

Carbonyl (C=O) Stretch: A strong, sharp band around 1700 cm⁻¹.[13]

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region, characteristic of the Ar-F and -CF₃ groups.[13]

Profiling Potential Impurities

A thorough analysis requires anticipating likely impurities based on the synthetic pathway.[6][14]

Caption: Decision tree for the logical identification of process-related impurities.

Common Potential Impurities

| Impurity Name | Structure | Primary Detection Method |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Oxidation Product | HPLC-UV (different retention time), FTIR (broad O-H stretch) |

| Positional Isomers (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) | Isomer | GC, HPLC (may co-elute), ¹⁹F NMR (definitive) |

| Starting Materials (e.g., 1-bromo-2-fluoro-4-(trifluoromethyl)benzene) | Synthesis-related | GC-MS |

| Residual Solvents (e.g., Toluene, DMF) | Process-related | GC-FID (Headspace) |

Conclusion

The purity analysis of this compound demands a rigorous, multi-technique approach. Relying solely on a single assay value from one method is insufficient for the demands of the pharmaceutical and advanced materials industries. By integrating high-resolution chromatography (GC and HPLC) for quantification with powerful spectroscopic techniques (NMR, MS, and FTIR) for identification, analysts can build a complete and trustworthy purity profile. The causality-driven protocols and self-validating workflows presented in this guide provide the necessary framework to ensure that this critical chemical intermediate meets the highest standards of quality and integrity.

References

- 1. innospk.com [innospk.com]

- 2. This compound 98 89763-93-9 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 90176-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Chemical Reactivity of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The subject of this guide, this compound, is a premier example of a highly versatile and reactive building block. Its utility stems from the unique electronic properties conferred by its substituents.

The aromatic ring is rendered significantly electron-deficient by two powerful electron-withdrawing groups: a fluorine atom at the ortho-position and a trifluoromethyl (CF₃) group at the para-position. This pronounced electrophilic character activates the aldehyde functionality to an exceptional degree, making it a superior substrate for a wide array of nucleophilic addition and condensation reactions. The fluorine atom can also participate in unique interactions within biological targets and influence metabolic stability, while the CF₃ group is a well-established bioisostere for other groups, enhancing properties like lipophilicity and binding affinity.[1]

This guide provides an in-depth exploration of the reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and provide field-tested protocols for its application.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent begins with its fundamental properties. These data are critical for reaction setup, monitoring, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 89763-93-9 | [2][3] |

| Molecular Formula | C₈H₄F₄O | [2][4] |

| Molecular Weight | 192.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 118-119 °C | [3][4] |

| Density | 1.41 g/cm³ at 25 °C | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| IUPAC Name | This compound | [4][6] |

| InChI Key | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [3][4] |

| SMILES | O=Cc1ccc(cc1F)C(F)(F)F | [3] |

Spectroscopic data is essential for reaction monitoring and product characterization. The NIST WebBook provides a reference mass spectrum for this compound, which is crucial for identification via GC-MS.[7]

Core Reactivity: A Mechanistic Perspective

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The inductive and mesomeric effects of the fluoro and trifluoromethyl groups synergistically withdraw electron density from the aromatic ring and, by extension, from the aldehyde group. This makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles.

Caption: Electronic influences on the reactivity of the title compound.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a classic C-C bond formation method to produce secondary alcohols from aldehydes. Given the high electrophilicity of this compound, these reactions are typically efficient and high-yielding. A key consideration is the potential for thermal instability of certain Grignard reagents, especially those containing trifluoromethyl groups, necessitating careful temperature control.[8]

Reaction Scheme:

Workflow for Grignard Addition:

Caption: Experimental workflow for a Grignard reaction.

Detailed Protocol: Synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF, 20 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Grignard Reagent: Slowly add methylmagnesium bromide (MeMgBr, 1.1 equivalents, e.g., 3.0 M solution in diethyl ether) to the cold THF.

-

Substrate Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

Olefination: The Wittig Reaction

The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide. The high reactivity of this compound makes it an excellent substrate for both stabilized and non-stabilized ylides. The choice of base and reaction conditions can influence the stereoselectivity (E/Z ratio) of the resulting alkene.[9] For perfluorinated benzaldehydes, traditional strong bases can sometimes cause decomposition, making milder organic bases a valuable alternative.[11]

Reaction Scheme:

Detailed Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)styrene (using a non-stabilized ylide)

-

Ylide Generation: In a flame-dried, three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (30 mL). Cool the suspension to 0 °C.

-

Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 equivalents, e.g., 1.6 M solution in hexanes), dropwise. The formation of the orange/red ylide will be observed. Stir the mixture at 0 °C for 1 hour.

-

Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) and add it slowly to the ylide suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude styrene derivative by flash column chromatography.[12]

Condensation Chemistry: The Claisen-Schmidt Reaction

The Claisen-Schmidt condensation, a variant of the Aldol condensation, reacts an aldehyde with a ketone to form an α,β-unsaturated ketone, often a chalcone.[13] These structures are prevalent in medicinal chemistry. The reaction is typically base-catalyzed, and the high reactivity of this compound ensures efficient conversion.

Mechanism Overview:

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Protocol: Synthesis of a Chalcone Derivative

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and an acetophenone derivative (e.g., acetophenone itself, 1.0 equivalent) in ethanol (25 mL).

-

Base Addition: Prepare a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water (5 mL) and add it dropwise to the stirred ethanolic solution at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate (the chalcone product) is often observed. Monitor the reaction by TLC.

-

Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is ~2-3.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[13]

Applications in Synthesis

The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. This compound is a crucial intermediate in several key areas:

-

Pharmaceuticals: It is a precursor for synthesizing heterocyclic compounds and other scaffolds used in drug development. The unique substitution pattern is often found in kinase inhibitors and other targeted therapeutics where the fluorine and CF₃ groups modulate potency, selectivity, and pharmacokinetic properties.[1][3]

-

Agrochemicals: The fluorinated nature of this compound imparts desirable traits like enhanced stability and biological activity, making it a valuable starting material for novel pesticides and herbicides.[5]

-

Materials Science: It can be incorporated into advanced polymers and other materials where its electronic properties can be leveraged to create substances with specific optical or physical characteristics.[5]

Safety and Handling

As a reactive chemical, proper handling of this compound is paramount.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). The GHS signal word is "Warning".[3][4]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a fume hood.[14][15]

-

Wear suitable personal protective equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3][16]

-

Avoid contact with skin and eyes. Avoid inhalation of vapors.[14][16]

-

Keep away from sources of heat and ignition.[5]

-

-

Conditions for Safe Storage:

Conclusion

This compound is more than just another aromatic aldehyde; it is a strategically designed synthetic intermediate. The potent electronic activation provided by its dual fluorine-containing substituents makes it a highly reliable and versatile reactant for a multitude of critical organic transformations. For researchers in medicinal chemistry, agrochemicals, and materials science, mastering the reactivity of this compound opens a direct and efficient route to novel and complex molecular architectures.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 89763-93-9 | FF105216 [biosynth.com]

- 3. This compound 98 89763-93-9 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. innospk.com [innospk.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89763-93-9 Name: this compound [xixisys.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Fluoro-4-(trifluoromethyl)benzaldehyde for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the procurement and application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9). This critical fluorinated building block is pivotal in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. This document offers a comprehensive overview of reputable commercial suppliers, critical considerations for supplier selection, detailed protocols for quality assurance, and insights into its synthetic applications, particularly in the development of kinase inhibitors. Our objective is to equip scientists with the necessary technical knowledge to confidently source and effectively utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound is a substituted benzaldehyde derivative characterized by the presence of two key fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. This unique substitution pattern imparts distinct electronic properties to the molecule, rendering the aldehyde functionality highly reactive and the aromatic ring amenable to a variety of chemical transformations.

The trifluoromethyl group, in particular, is of significant interest in medicinal chemistry and agrochemical design. Its incorporation into a molecule can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable pharmacokinetic and pharmacodynamic properties.[1][2] Consequently, this compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds that form the core of many modern therapeutic agents and pesticides.[3]

This guide will navigate the complexities of sourcing this reagent, ensuring that researchers can procure material of the requisite quality for their specific applications, from early-stage discovery to process development.

Navigating the Commercial Landscape: Selecting a Supplier

The selection of a reliable supplier is a critical first step that can significantly impact the timeline and success of a research project. The market for this compound includes large, well-established chemical suppliers, as well as smaller companies specializing in custom synthesis and bulk manufacturing.

Comparative Analysis of Commercial Suppliers

The following table provides a comparative overview of several prominent suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market.

| Supplier | Purity Specification | Available Quantities | Key Features |

| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram | Extensive documentation (CoA, SDS), broad distribution network. |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97%[4] | Gram to Kilogram | Detailed product specifications, options for bulk and custom formats.[4] |

| Biosynth | Custom Purity | Milligram to Kilogram | Specializes in complex chemistries and custom synthesis. |

| ChemUniverse | Inquire for details | Gram to Bulk | Offers custom synthesis requests and a range of product grades.[5] |

| Lab Pro Inc. | Min. 98.0% (GC)[1] | Gram scale | Provides a range of chemical grades for laboratory use.[1] |

| Matrix Scientific | Inquire for details | Gram to Kilogram | Focus on fine chemicals and intermediates for research.[6] |

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of a chemical. It is imperative to scrutinize the CoA before using any reagent.

Key Parameters to Evaluate on a CoA for this compound:

-

Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most R&D applications, a purity of ≥97% is acceptable.[4][7] For more sensitive applications, such as late-stage drug development, a purity of ≥99% may be required.

-

Identity Confirmation: The CoA should confirm the identity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[8]

-

Appearance: Should be a clear, colorless to light yellow liquid.[4]

-

Residual Solvents: The CoA may list any residual solvents from the manufacturing process. This is particularly important for applications where certain solvents may interfere with subsequent reactions.

-

Water Content: Usually determined by Karl Fischer titration. Excess water can be detrimental to many organic reactions.

Below is a diagram illustrating the decision-making process for qualifying a new supplier.

Caption: Workflow for Supplier Qualification.

In-house Quality Control: A Self-Validating System

While a supplier's CoA is a valuable starting point, it is best practice to perform in-house quality control to verify the purity and identity of the received material. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique for this purpose.

Detailed Protocol for GC-MS Analysis

This protocol provides a robust method for the quantitative analysis of this compound.

1. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade

-

Volumetric flasks and micropipettes

2. Sample Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Working Standard: From the stock solution, prepare a working standard of approximately 50 µg/mL by dilution with the solvent.

3. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MS or equivalent.

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

-

Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum to a reference standard or library data. The mass spectrum should show the molecular ion (m/z 192.11) and characteristic fragmentation patterns.

-

Purity Calculation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Logical Flow for GC-MS Quality Control.

Synthetic Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.[9] Kinase inhibitors are a major class of targeted therapies, and many approved drugs, such as Lapatinib and Regorafenib, feature fluorinated aromatic moieties that can be introduced using precursors like the one discussed in this guide.[10][11]

Representative Synthetic Transformation: Reductive Amination

A common and powerful reaction involving aldehydes is reductive amination, which forms a new carbon-nitrogen bond. This reaction is frequently employed in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

This transformation is a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse amine-containing side chains to explore structure-activity relationships (SAR). The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial imine formation.

Handling and Storage

Proper handling and storage are essential to maintain the quality and ensure the safety of this compound.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and agrochemical research. A thorough understanding of the supplier landscape, coupled with rigorous in-house quality control, is paramount to ensuring the success of research endeavors that utilize this compound. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source high-purity material and leverage its unique chemical properties to advance their scientific objectives.

References

- 1. labproinc.com [labproinc.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. scribd.com [scribd.com]

- 9. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Molecular structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. This compound, a disubstituted aromatic aldehyde, stands as a quintessential example of a highly versatile fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde core imparts a unique electronic profile, enhancing its reactivity and utility in complex organic syntheses. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties